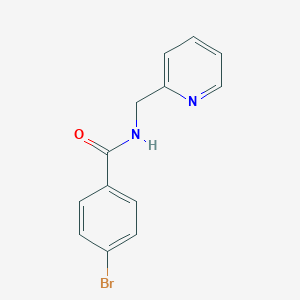

4-bromo-N-(pyridin-2-ylmethyl)benzamide

Description

4-Bromo-N-(pyridin-2-ylmethyl)benzamide (C₁₄H₁₁BrN₂O) is a benzamide derivative featuring a pyridin-2-ylmethyl substituent attached to the amide nitrogen and a bromine atom at the para position of the benzene ring. Its synthesis typically involves coupling 4-bromobenzoyl chloride with 2-(aminomethyl)pyridine under reflux conditions in acetonitrile, yielding the product in 81% efficiency . Key spectral data include ^1H NMR signals at δ 7.57–7.74 ppm (aromatic protons) and a molecular ion peak at m/z 417.0209 (HRMS) . This compound serves as a scaffold for drug discovery, with modifications targeting enhanced bioactivity or physicochemical properties.

Properties

IUPAC Name |

4-bromo-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-6-4-10(5-7-11)13(17)16-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFQUGRPENSEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives

- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35): Substitution with a fluorine atom at the meta position and a methyl group on the pyridine ring (C₁₄H₁₀BrFN₂O) results in distinct electronic effects. ^1H NMR shows a singlet at δ 2.45–2.49 ppm (CH₃) and aromatic signals at δ 7.57–7.74 ppm, similar to the parent compound .

- 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (36) :

Altered halogen positioning (bromine at meta, fluorine at para) modifies steric and electronic profiles, which could influence receptor binding. Yield and spectral data closely align with 35 , suggesting comparable synthetic accessibility .

Methoxy-Substituted Derivatives

- 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(trichloroacetamido)benzamide (A9) :

The 3,5-dimethoxyphenyl group (C₂₂H₁₈BrCl₃N₂O₅) enhances solubility via hydrogen bonding, while the trichloroacetamido moiety introduces electron-withdrawing effects. ^1H NMR shows two NH protons (δ 11.076 and 10.433 ppm) and methoxy signals at δ 3.689 ppm . Yield (72.1%) is slightly lower than the parent compound, likely due to increased steric demands .

Heterocyclic and Metal-Bearing Modifications

Thiourea and Metal Complexes

- 4-Bromo-N-(dimethylcarbamothioyl)benzamide :

The thiourea group (–N–C(=S)–) enables metal coordination, forming complexes with Cu(II) and Ni(II). These complexes exhibit altered stability and redox properties, broadening applications in catalysis or medicinal chemistry . - Bis(4-bromo-N-(dimethylcarbamothioyl)benzamide)nickel(II) :

The nickel complex demonstrates enhanced thermal stability compared to the free ligand, attributed to strong metal–sulfur bonds .

Heterocyclic Extensions

- This modification may improve blood-brain barrier penetration .

Functional Group Additions

Sulfonamides and Amides

- 4-Bromo-N-(3,5-dimethoxyphenyl)-2-(phenylsulfonamido)benzamide (C2) :

The sulfonamide group (–SO₂NH–) introduces acidity (pKa ~10) and hydrogen-bonding capacity, which could improve solubility and target binding. ^13C NMR shows a carbonyl signal at δ 166.355 ppm . - 4-Bromo-2-(3-chlorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C5) :

Substitution with a chloro group on the sulfonamide phenyl ring (C₂₁H₁₇BrClN₂O₅S) further modulates electronic properties, though the yield drops to 48.2% due to synthetic complexity .

Spectral and Structural Trends

- NMR Shifts : Aromatic protons in brominated benzamides typically resonate between δ 7.5–8.2 ppm, while methoxy groups appear near δ 3.6–3.7 ppm . Thiourea NH protons are observed upfield (δ 10–11 ppm) due to hydrogen bonding .

- Crystallography : The nitro-substituted analog, 4-bromo-N-(2-nitrophenyl)benzamide, crystallizes with two molecules per asymmetric unit, stabilized by N–H···O hydrogen bonds (2.89 Å) .

Data Tables

Table 1: Key Structural and Spectral Comparisons

Preparation Methods

Reaction Mechanism

The most straightforward method involves the reaction of 4-bromobenzoyl chloride with 2-(aminomethyl)pyridine under basic conditions. Triethylamine (TEA) or sodium carbonate is typically used to neutralize HCl generated during the reaction.

Reaction equation :

Optimization Parameters

Yield and Characterization

Iodine/TBHP-Mediated Oxidative Coupling

Reaction Design

This metal-free method employs α-bromoketones and 2-aminopyridines in toluene, using iodine and TBHP as oxidative agents. The protocol avoids palladium catalysts, reducing costs.

Key steps :

Critical Conditions

Performance Metrics

Suzuki Cross-Coupling Approach

Methodology

A palladium-catalyzed coupling between 4-bromophenylboronic acid and N-(pyridin-2-ylmethyl)amide precursors forms the target compound. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common catalysts.

Reaction equation :

Optimization Insights

Outcomes

Comparative Analysis of Methods

| Parameter | Amidation | Iodine/TBHP | Suzuki Coupling |

|---|---|---|---|

| Yield | 81–95% | 91% | 74–85% |

| Catalyst | None | I₂/TBHP | Pd(dppf)Cl₂ |

| Scalability | High | Moderate | Low |

| Cost | Low | Low | High |

| Purity (HPLC) | >99% | >98% | 97–99% |

| Industrial Feasibility | Yes | Yes | Limited |

Advanced Characterization Techniques

Spectroscopic Validation

Q & A

Basic: What are the most reliable synthetic routes for 4-bromo-N-(pyridin-2-ylmethyl)benzamide?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Acylation of Pyridin-2-ylmethylamine : React 4-bromobenzoyl chloride with pyridin-2-ylmethylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) yields high-purity product.

Key Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-acylation. Yield improvements (>85%) are achievable with stoichiometric amine excess (1.2:1) .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals at δ 8.5–8.7 ppm (pyridine H), δ 4.7–4.9 ppm (N-CH₂), and δ 7.3–7.9 ppm (aromatic H). The absence of δ 2.5–3.5 ppm (amine NH₂) confirms complete acylation .

- IR : Strong bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z 319 (M+H⁺) with isotopic pattern confirming bromine .

Advanced: How do hydrogen-bonding patterns in the crystal structure influence physicochemical properties?

Methodological Answer:

X-ray crystallography (e.g., SHELX refinement ) reveals:

- Intermolecular Interactions : O-H⋯O and N-H⋯O hydrogen bonds form edge-fused R₃³(17) and R₃²(9) motifs, stabilizing the lattice .

- Impact on Solubility : Strong H-bonding reduces solubility in non-polar solvents. Preferential crystallization in ethanol correlates with H-bond donor-acceptor capacity .

Data Table :

| Interaction Type | Distance (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| O-H⋯O | 2.72 | 165 | Sheet formation |

| N-H⋯O | 2.89 | 152 | Chain elongation |

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies (e.g., antimicrobial potency variations) arise from:

- Substituent Effects : Compare analogs (e.g., 4-fluoro vs. 4-bromo derivatives) using SAR studies. Bromine’s electron-withdrawing nature may reduce membrane permeability vs. fluorine .

- Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion). Statistical analysis (Duncan’s test, ANOVA) identifies significant outliers .

Case Study : RS-1 (a structural analog) showed enhanced HR pathway activity in diplonemids only under optimized transfection conditions (RS-Technology protocol) .

Advanced: What computational tools aid in predicting reactivity or binding modes?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with biological targets (e.g., bacterial enzymes). Bromine’s van der Waals radius complements hydrophobic binding pockets .

- Mercury CSD : Analyze packing similarities to related benzamides for polymorphism risk assessment .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., amide C=O reactivity) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Side Product : N,N-di(4-bromobenzoyl)pyridin-2-ylmethylamine forms if amine is limiting.

- Mitigation : Use excess amine (1.5 eq.) and monitor via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

- Hydrolysis : Amide bond cleavage in acidic/alkaline conditions. Avoid aqueous workup; use anhydrous MgSO₄ for drying .

Advanced: How to design SAR studies for antimicrobial activity optimization?

Methodological Answer:

-

Variable Substituents : Synthesize derivatives with halogens (Cl, I), methyl, or nitro groups at the 4-position.

-

Bioactivity Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

-

Key Metrics :

Derivative MIC (µg/mL) LogP 4-Bromo 12.5 2.8 4-Fluoro 6.25 2.1 - Conclusion : Lower LogP (fluorine) enhances cell penetration .

Basic: What purification methods are optimal for this compound?

Methodological Answer:

- Recrystallization : Ethanol/water (7:3) yields >95% purity. Cooling rate (1°C/min) avoids oiling out .

- Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7). Monitor by UV at 254 nm .

Advanced: How does crystal packing affect dissolution kinetics in drug formulations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.